6-Chloro-[2,4'-bipyridin]-4-amine
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Overview
Description
6-Chloro-[2,4’-bipyridin]-4-amine is a bipyridine derivative, which is a class of compounds known for their versatile applications in various fields such as coordination chemistry, catalysis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[2,4’-bipyridin]-4-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a halopyridine with a boronic acid in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of bipyridine derivatives, including 6-Chloro-[2,4’-bipyridin]-4-amine, often employs metal-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Negishi couplings . These methods are scalable and provide high yields, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[2,4’-bipyridin]-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The bipyridine core can participate in redox reactions, which are important for its applications in electrochemistry.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-[2,4’-bipyridin]-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-[2,4’-bipyridin]-4-amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic processes, including redox reactions and electron transfer processes . The bipyridine core can also interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A well-known bipyridine derivative used extensively in coordination chemistry.
2,2’-Bipyridine: Another common bipyridine derivative with applications in catalysis and material science.
3,3’-Bipyridine: Less common but still used in specific applications requiring unique coordination environments.
Uniqueness
6-Chloro-[2,4’-bipyridin]-4-amine is unique due to the presence of the chlorine atom and the amine group, which provide additional sites for chemical modification and enhance its reactivity compared to other bipyridine derivatives . This makes it a valuable compound for developing new materials and exploring novel catalytic processes.
Properties
IUPAC Name |
2-chloro-6-pyridin-4-ylpyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-10-6-8(12)5-9(14-10)7-1-3-13-4-2-7/h1-6H,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQZCQDPIMGQJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CC(=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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